SALOR-INT L246506-1EA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

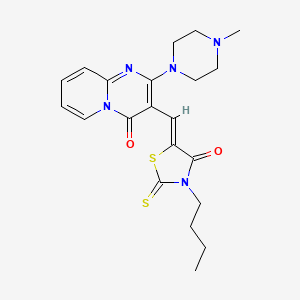

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z)-3-butyl-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2S2/c1-3-4-8-26-20(28)16(30-21(26)29)14-15-18(24-12-10-23(2)11-13-24)22-17-7-5-6-9-25(17)19(15)27/h5-7,9,14H,3-4,8,10-13H2,1-2H3/b16-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPDACFYRIGESK-PEZBUJJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374542-07-1 | |

| Record name | 3-[(Z)-(3-BUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-METHYL-1-PIPERAZINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Rationale for Investigating Unique Chemical Structures in Contemporary Research

The investigation of unique chemical structures is a fundamental driver of progress across numerous scientific disciplines, most notably in chemical biology and medicinal chemistry. The rationale for this pursuit is multifaceted, centering on the potential for novel compounds to unlock new biological understanding and therapeutic avenues.

The exploration of novel molecules is crucial for expanding the toolkit available to researchers for probing complex biological systems. Each new chemical entity possesses a unique three-dimensional structure and set of physicochemical properties, which can allow for interactions with biological macromolecules in previously unobserved ways. This can lead to the identification of new drug targets, the elucidation of complex cellular pathways, and the development of innovative research tools.

Furthermore, the relentless evolution of diseases, particularly in areas like oncology and infectious diseases, necessitates a continuous search for new therapeutic agents. frontiersin.org Unique chemical structures offer the possibility of novel mechanisms of action that can overcome existing drug resistance or target disease pathways that are currently considered "undruggable." The structural diversity of novel compounds is a critical resource in the quest for more effective and safer medicines. Advances in synthetic chemistry and computational modeling are continually expanding the accessible chemical space, providing researchers with an ever-growing library of unique structures to investigate. nih.gov

Positioning Salor Int L246506 1ea Within the Spectrum of Advanced Chemical Biology Studies

In Vitro Mechanistic and Activity Assessment Paradigms

In vitro studies, conducted in a controlled laboratory setting outside of a living organism, form the cornerstone of early preclinical assessment. bmglabtech.com These assays are instrumental in determining the biological activity, potential toxicity, and mechanism of action of a test compound. nih.gov For this compound, this would involve a suite of sophisticated cell-based and biochemical assays.

Cell-based assays are fundamental in drug discovery as they provide a more physiologically relevant context compared to purely biochemical assays. sigmaaldrich.com They allow for the assessment of a compound's effects on complex cellular processes within a living cell. nih.gov

Phenotypic screening has seen a resurgence in drug discovery due to its success in identifying first-in-class medicines. slas.org This approach focuses on identifying compounds that produce a desired change in a cell's phenotype, or observable characteristics, without a preconceived notion of the drug's target. nih.gov For this compound, this could involve treating various cell lines (e.g., cancer cells, immune cells) with the compound and using automated microscopy and image analysis to detect changes in cell morphology, proliferation, or other relevant phenotypes. nih.gov

Hypothetical Research Findings for this compound: A high-content screen of this compound across a panel of cancer cell lines could reveal potent anti-proliferative activity in a specific subset of cell lines. The table below illustrates the kind of data that would be generated.

| Cell Line | Phenotypic Endpoint | Result with this compound (10 µM) |

| MCF-7 (Breast Cancer) | Inhibition of Cell Proliferation | 85% inhibition |

| A549 (Lung Cancer) | Induction of Apoptosis | 70% of cells apoptotic |

| HCT116 (Colon Cancer) | Cell Cycle Arrest at G2/M | 65% of cells arrested |

| PC-3 (Prostate Cancer) | No Significant Effect | <5% inhibition |

Once a phenotypic effect is observed, the next step is to understand how the compound achieves this effect by investigating its impact on intracellular signaling pathways. Techniques such as Western blotting, phospho-flow cytometry, or reporter gene assays would be employed to determine which signaling cascades are modulated by this compound.

Hypothetical Research Findings for this compound: Following the observation of apoptosis induction in A549 lung cancer cells, an analysis of key signaling proteins might reveal the following.

| Signaling Protein | Change in Activity/Level | Method of Detection |

| p-ERK1/2 | Decreased by 75% | Western Blot |

| Cleaved Caspase-3 | Increased 4-fold | Flow Cytometry |

| Bcl-2 | Decreased by 60% | qPCR |

| NF-κB | No Significant Change | Reporter Assay |

If the mechanism of action is hypothesized to involve a specific cell surface receptor, detailed binding studies are conducted. frontiersin.org Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can provide quantitative data on the binding affinity (K_D), association rate (k_on), and dissociation rate (k_off) of the compound to its target protein. mdpi.comwikipedia.org This information is crucial for understanding the drug-target interaction and can guide lead optimization. ibmc.msk.ru

Hypothetical Research Findings for this compound: Assuming this compound targets a specific kinase, SPR could be used to quantify its binding kinetics.

| Parameter | Value |

| Association Rate (k_on) | 1.5 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 3.0 x 10⁻⁴ s⁻¹ |

| Affinity (K_D) | 2.0 nM |

Many drugs exert their effects by inhibiting the activity of specific enzymes. nih.govnih.gov A comprehensive enzymatic profiling of this compound against a panel of relevant enzymes (e.g., kinases, proteases, phosphatases) would be performed. chemrxiv.org This helps to not only identify the primary target but also to assess the compound's selectivity, which is critical for avoiding off-target effects.

Hypothetical Research Findings for this compound: A kinase panel screen could reveal that this compound is a potent and selective inhibitor of a particular kinase.

| Kinase Target | IC₅₀ (nM) |

| Target Kinase A | 5 |

| Kinase B | 1,200 |

| Kinase C | >10,000 |

| Kinase D | 850 |

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a miniaturized and automated format. mdpi.commedinadiscovery.com HTS can be used in the initial phases of drug discovery to identify "hits" from large chemical libraries. crcm-marseille.fr High-content screening (HCS) is an extension of HTS that combines automated microscopy with sophisticated image analysis to extract multi-parametric data on a cell-by-cell basis, providing a more detailed biological response signature. precisionformedicine.com

Hypothetical Research Findings for this compound: An HCS campaign could be used to build a detailed biological profile of this compound by simultaneously measuring multiple cellular parameters.

| Cellular Parameter | Response to this compound |

| Nuclear Size | Increased by 15% |

| Mitochondrial Membrane Potential | Decreased by 40% |

| Lysosomal Mass | Increased by 25% |

| Calcium Influx | No Significant Change |

Advanced Cell-Based Bioassays

Ex Vivo and In Vivo Preclinical Model Systems for Mechanistic Elucidation

The investigation of a new chemical entity's mechanism of action is a critical phase in the drug discovery pipeline, bridging the gap between initial in vitro experiments and human clinical trials. youtube.commodernvivo.com This is achieved through the use of ex vivo and in vivo model systems, which allow for the study of the compound's effects within a complex biological environment. numberanalytics.comnih.gov

Strategic Selection and Validation of Relevant Biological Models

The success and translational relevance of preclinical studies are heavily dependent on the careful selection and validation of appropriate biological models. ichor.bio The choice of model is a critical determinant of the study's ability to predict clinical outcomes. taconic.com

Strategic Selection:

The selection process involves a multifaceted approach considering the research question, the compound's proposed target, and the desired clinical application. ichor.bio Key considerations include:

Physiological and Anatomical Similarity: The chosen animal model should, as closely as possible, mimic the human condition in terms of genetics, anatomy, and physiology. ichor.bionih.gov For instance, rodents are frequently used due to their genetic similarity to humans and ease of handling, while non-human primates may be employed for more complex disease models due to their closer phylogenetic relationship. numberanalytics.com

Disease Relevance: The model must accurately replicate the pathophysiology of the disease being studied. championsoncology.com This can involve using genetically engineered models, chemically-induced models, or patient-derived xenografts (PDX), which involve implanting human tumor tissue into immunodeficient mice. championsoncology.comfrontiersin.org

Pharmacological Relevance: The model should possess the molecular target of the compound and exhibit a similar pharmacological response to that anticipated in humans. plos.org

Validation of Biological Models:

Model validation ensures that the chosen system is a reliable representation of the human disease and that the results obtained are translatable. taconic.comnih.gov The validation process assesses three key aspects:

Face Validity: This refers to the extent to which the model replicates the symptoms and outward signs of the human disease. taconic.comresearchgate.net

Construct Validity: This assesses how well the underlying biological mechanisms of the disease are mirrored in the model. taconic.comresearchgate.net

Predictive Validity: This is the ultimate test of a model's utility and evaluates its ability to predict the efficacy and therapeutic outcomes of a treatment in humans. taconic.comresearchgate.net

A combination of models is often employed to leverage the strengths of each and to build a more comprehensive understanding of the compound's effects. taconic.com

Table 1: Key Criteria for Biological Model Selection

| Criteria | Description | Examples of Considerations |

| Physiological Similarity | The degree to which the model's anatomy and physiology resemble that of humans. | Genetic homology, metabolic pathways, organ systems. ichor.bionih.gov |

| Disease Pathophysiology | How accurately the model mimics the mechanisms and progression of the human disease. | Spontaneous, induced, or genetically engineered disease models. championsoncology.comfrontiersin.org |

| Pharmacological Target | The presence and function of the drug's molecular target in the model organism. | Receptor expression levels, signaling pathway conservation. plos.org |

| Translational Relevance | The ability of the model to predict clinical outcomes in humans. | Predictive, face, and construct validity. taconic.comresearchgate.net |

Methodological Considerations in Experimental Design for In Vivo Studies

Key methodological considerations include:

Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment and control groups. ichor.bio Furthermore, investigators should be blinded to the treatment allocation during the study and data analysis. modernvivo.comichor.bio

Sample Size Calculation: The number of animals used in a study must be sufficient to detect a statistically significant effect if one exists. youtube.comichor.bio An inadequate sample size can lead to false-negative results, while an excessive number raises ethical concerns. mdpi.com

Control Groups: The inclusion of appropriate control groups is essential for establishing a baseline and isolating the effects of the investigational compound. numberanalytics.com This typically includes a vehicle control (the formulation without the active compound) and may also include a positive control (a compound with a known effect). nih.gov

Route and Method of Administration: The method of delivering the compound should be carefully considered and align with the intended clinical application. nih.gov

Endpoint Selection: Study endpoints should be clearly defined, relevant to the research question, and measurable. mdpi.com

Table 2: Core Components of a Robust In Vivo Experimental Design

| Component | Purpose | Best Practices |

| Randomization | Minimizes selection bias. | Use of random number generators to assign animals to groups. ichor.bio |

| Blinding | Reduces observer bias. | Investigators involved in data collection and analysis are unaware of group assignments. modernvivo.comichor.bio |

| Sample Size | Ensures statistical power. | A priori power analysis based on expected effect size and variability. youtube.com |

| Control Groups | Provides a baseline for comparison. | Inclusion of vehicle and/or positive controls. numberanalytics.com |

| Defined Endpoints | Allows for clear outcome assessment. | Pre-specified primary and secondary endpoints relevant to the hypothesis. mdpi.com |

Identification and Validation of Surrogate Biomarkers of Biological Activity

Biomarkers are objectively measured characteristics that serve as indicators of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. researchgate.netnih.gov Surrogate endpoints are a subset of biomarkers that are intended to substitute for a clinical endpoint. researchgate.net

Identification of Potential Biomarkers:

The identification of biomarkers is a crucial step in drug development, as they can provide early indications of a compound's efficacy and mechanism of action. criver.comaacrjournals.org The discovery process often involves:

"Omics" Technologies: High-throughput methods such as genomics, proteomics, and metabolomics can identify thousands of potential biomarker candidates by comparing treated versus untreated biological samples. nih.gov

Literature and Pathway Analysis: Existing knowledge of the disease pathology and the compound's target can point towards relevant biomarkers. nih.gov

Validation of Surrogate Biomarkers:

Once potential biomarkers are identified, they must undergo a rigorous validation process to ensure their reliability and relevance. researchgate.netcrownbio.com This process involves:

Analytical Validation: This step confirms that the assay used to measure the biomarker is accurate, reliable, and reproducible. researchgate.net

Clinical Validation: This establishes a strong correlation between the biomarker and a clinically meaningful endpoint. nih.govappliedclinicaltrialsonline.com For example, demonstrating that a change in a specific protein level consistently predicts tumor shrinkage.

The use of validated surrogate biomarkers can significantly accelerate the drug development process by providing earlier insights into a compound's potential clinical benefit. nih.gov

Table 3: Stages of Biomarker Validation

| Validation Stage | Objective | Key Activities |

| Discovery | Identify potential biomarker candidates. | "Omics" screening, literature review, pathway analysis. nih.govnih.gov |

| Analytical Validation | Ensure the measurement assay is reliable. | Assessment of accuracy, precision, sensitivity, and specificity. researchgate.net |

| Clinical Validation | Establish the link between the biomarker and a clinical outcome. | Correlation studies in relevant patient populations. nih.govappliedclinicaltrialsonline.com |

| Qualification | Gain regulatory acceptance for use as a surrogate endpoint. | Submission of a comprehensive data package to regulatory agencies. researchgate.net |

Molecular and Cellular Mechanism of Action Elucidation for Salor Int L246506 1ea

Strategies for Identifying Direct Molecular Targets

Identifying the specific protein or proteins that a small molecule directly interacts with is a critical first step in elucidating its mechanism of action. nih.gov This process, often referred to as target deconvolution, can be approached using a variety of experimental techniques.

Affinity-based proteomics is a powerful method for identifying the molecular targets of a compound. nih.gov This approach utilizes the binding affinity between the small molecule and its protein target to isolate and identify the target protein from a complex biological mixture, such as a cell lysate. nih.govresearchgate.net The compound of interest is typically immobilized on a solid support, such as a bead, to create an "affinity matrix." This matrix is then incubated with the proteome, allowing the target protein(s) to bind to the immobilized compound. After washing away non-specifically bound proteins, the target proteins can be eluted and identified using techniques like mass spectrometry. olink.com

Modern proteomics platforms offer a wide range of technologies for this purpose, including high-resolution mass spectrometry and high-multiplexed affinity-based assays that can profile complex biological samples like biofluids and tissues. scilifelab.se These methods are crucial for biomarker discovery and for understanding protein-protein interactions and post-translational modifications that may be affected by the compound. olink.comscilifelab.se

Table 1: Comparison of Key Target Identification Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Affinity Chromatography | Immobilized compound captures binding partners from cell lysates. | Directly identifies binding partners; can be performed under near-physiological conditions. | Can be prone to false positives from non-specific binding; requires chemical modification of the compound. |

| Drug Affinity Responsive Target Stability (DARTS) | Target protein's stability against proteolysis is altered upon compound binding. | Does not require compound modification; applicable in living cells. | May not work for all compound-target interactions; requires sensitive detection methods. |

| Thermal Proteome Profiling (TPP) | Compound binding alters the thermal stability of the target protein. | Can be performed in intact cells and tissues; provides a global view of target engagement. | Requires specialized equipment and complex data analysis; may not detect all targets. |

Once potential targets are identified, genetic perturbation studies are essential for validating their role in the compound's observed cellular effects. nih.gov Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the candidate target protein. broadinstitute.org If the cells with the silenced or knocked-out target gene no longer respond to the compound, it provides strong evidence that the identified protein is indeed the relevant biological target. nih.gov

Genome-wide CRISPR screens, for instance, can be used to identify genes that are essential for a compound's activity or that confer resistance to it, providing a powerful, unbiased approach to target validation and mechanism-of-action studies. broadinstitute.org

Comprehensive Analysis of Downstream Signaling Cascades and Cellular Responses

After a compound binds to its direct target, it initiates a cascade of downstream signaling events that ultimately lead to a specific cellular response. A thorough analysis of these pathways is crucial for a complete understanding of the compound's mechanism.

Pathway mapping involves identifying the specific signaling pathways that are modulated by the compound. This is often achieved by measuring the activity of key proteins within known signaling cascades, such as kinases, phosphatases, and transcription factors. Techniques like Western blotting with phospho-specific antibodies or targeted mass spectrometry can be used to quantify changes in protein phosphorylation, a common mechanism of signal transduction. By integrating these data, researchers can construct a map of the signaling network affected by the compound and understand the functional interdependence of different pathway components.

To gain a global view of the cellular response to a compound, researchers often perform transcriptomic and proteomic analyses.

Transcriptomics , typically using techniques like RNA sequencing (RNA-seq), measures the changes in the expression levels of all genes in a cell following treatment with the compound. This can reveal which cellular programs are activated or repressed.

Proteomics , using methods like mass spectrometry-based quantitative proteomics, measures global changes in protein levels and post-translational modifications. scilifelab.se This provides a more direct picture of the cellular machinery that is altered by the compound.

Combining these "omics" datasets can provide a comprehensive and unbiased view of the compound's cellular effects, often revealing unexpected mechanisms or off-target activities. nih.gov

Computational Chemistry Approaches in Mechanism Prediction

Computational chemistry and molecular modeling play a significant role in predicting and understanding a compound's mechanism of action. Techniques such as molecular docking can be used to predict how a compound might bind to the three-dimensional structure of a putative target protein. These predictions can generate testable hypotheses that can then be validated experimentally.

Furthermore, computational approaches can be used to analyze large datasets from proteomic and transcriptomic studies, helping to identify enriched biological pathways and to build network models of the compound's effects. nih.gov Integrating computational data with experimental results is often key to building a robust and reliable hypothesis about a compound's mechanism of action. nih.gov

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. By applying the principles of classical mechanics, MD simulations can provide detailed insights into the dynamic behavior of a compound and its potential binding partner, typically a protein, over time.

Should a biological target for SALOR-INT L246506-1EA be identified, MD simulations would be instrumental in characterizing the stability of the compound-target complex. Key parameters that would be analyzed include root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding, and the formation and breaking of hydrogen bonds to understand the key intermolecular interactions driving the binding event.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Description | Hypothetical Value/Observation |

| Simulation Time | The total time duration of the simulation. | 100 nanoseconds (ns) |

| System | The components included in the simulation. | Compound-protein complex in a water box with ions |

| RMSD of Protein | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Stable trajectory with RMSD plateauing after 20 ns |

| RMSF of Binding Site Residues | A measure of the displacement of a particular atom or residue from its average position. | Lower fluctuations in binding site residues upon compound binding, indicating stabilization. |

| Hydrogen Bonds | The number and duration of hydrogen bonds between the compound and the protein. | Consistent formation of 2-3 stable hydrogen bonds with key active site residues. |

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be approached from two main perspectives: ligand-based and structure-based.

Ligand-Based Virtual Screening: This method relies on the knowledge of other molecules that bind to the biological target of interest. If a set of known active ligands for a particular target were available, their chemical structures could be used to create a pharmacophore model. This model represents the essential steric and electronic features required for binding. The chemical structure of this compound could then be compared against this model to predict its likelihood of binding.

Structure-Based Virtual Screening: This approach requires the three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. Using molecular docking programs, this compound would be computationally placed into the binding site of the target protein. A scoring function would then be used to estimate the binding affinity and predict the most favorable binding pose.

Table 2: Hypothetical Virtual Screening Results for this compound

| Screening Method | Target | Library | Top Hit (Hypothetical) | Docking Score (Hypothetical) |

| Structure-Based | Human Protein Kinase X | ZINC database | ZINC12345678 | -9.5 kcal/mol |

| Ligand-Based | Human G-protein Coupled Receptor Y | In-house library | Compound XYZ | High similarity score |

It is crucial to reiterate that the data presented in the tables and the described research findings are purely hypothetical. They serve to illustrate the computational approaches that would be necessary to begin to understand the molecular and cellular mechanism of action of this compound. Without dedicated laboratory research and subsequent publication, the true biological role of this compound remains unknown.

Based on the information available, the identifier "this compound" appears to be a product or catalog number, likely from a chemical supplier, rather than a standardized chemical name. Extensive searches for this specific identifier did not yield any scientific literature detailing its synthetic chemistry, structure-activity relationships, or biotransformation pathways.

To provide a scientifically accurate and detailed article as requested, the specific chemical structure or a recognized chemical name (such as an IUPAC name or a common name) for this compound is required. Without this fundamental information, it is not possible to generate content on the specified topics of retrosynthetic strategies, optimization of synthetic transformations, structure-activity relationship studies, and metabolite identification.

Therefore, the requested article cannot be generated at this time. Further information on the chemical identity of "this compound" is necessary to proceed with the research and writing process.

Synthetic Chemistry and Structure Activity Relationship Sar Investigations of Salor Int L246506 1ea Analogues

Biotransformation Pathway Analysis and Metabolite Identification Research

In Vitro Metabolic Stability and Metabolite Profiling Studies

There is no publicly available research detailing the in vitro metabolic stability or metabolite profile of SALOR-INT L246506-1EA.

Characterization of Enzymatic Systems Responsible for Biotransformation

Information regarding the specific enzymatic systems, such as cytochrome P450 isoforms, responsible for the biotransformation of this compound is not available in published scientific literature.

Advanced Research Applications and Methodological Contributions of Salor Int L246506 1ea

Utility as a Molecular Probe for Biological Pathway Dissection

There is currently no scientific literature available that describes the use of SALOR-INT L246506-1EA as a molecular probe. Research detailing its application in the dissection of biological pathways, including any specific pathways it may target or its mechanism of action as a probe, has not been published.

Development of Advanced Analytical Techniques for Detection and Quantification

No studies have been found that focus on the development of advanced analytical techniques specifically for the detection and quantification of this compound. Information regarding methods such as novel spectroscopic, chromatographic, or mass spectrometric assays for this compound is not present in the current body of scientific research.

Implications for Rational Ligand Design and Medicinal Chemistry Principles

There is no available research that discusses the implications of this compound for rational ligand design or its relationship to broader medicinal chemistry principles. Its structure-activity relationships, pharmacophore modeling, or its role as a scaffold or lead compound in drug discovery have not been documented in peer-reviewed literature.

Future Directions and Perspectives in Salor Int L246506 1ea Research

Integration with Systems Pharmacology and Network Biology Approaches

Future research on GSK2190915 is poised to benefit significantly from systems pharmacology and network biology to unravel the compound's broader impact on cellular networks beyond its primary target. The inhibition of the leukotriene pathway by GSK2190915 affects a complex signaling cascade with numerous downstream effects. thno.orgbiomolther.org

Systems-level analyses, such as phosphoproteomics and transcriptomics, can map the global signaling changes induced by GSK2190915. For instance, studies on the related lysophosphatidic acid (LPA) signaling network, which also involves G-protein coupled receptors (GPCRs), have successfully used phosphoproteomics to identify over 1100 regulated sites on more than 800 proteins, revealing a highly interconnected network. thno.org A similar approach for GSK2190915 could illuminate unforeseen connections between FLAP inhibition and other pathways, such as those involving Rho/ROCK, PKC/D, and ERK. thno.orgbiomolther.org

Network biology can further contextualize these findings. By constructing protein-protein interaction (PPI) networks around FLAP (encoded by the ALOX5AP gene) and its associated proteins, researchers can predict and investigate novel functional modules affected by GSK2190915. researchgate.netpatsnap.com For example, network analyses of LPAR1, another GPCR target in inflammatory and fibrotic diseases, have highlighted interactions with proteins implicated in diverse conditions, suggesting that targeting one node can have wide-ranging effects. researchgate.net Applying this to GSK2190915 could reveal how its modulation of leukotriene synthesis impacts the broader inflammatory and immune response networks, potentially identifying new therapeutic applications or explaining patient-to-patient variability in clinical trials. mdpi.compatsnap.com

| Research Approach | Potential Application to GSK2190915 | Expected Insights |

| Quantitative Phosphoproteomics | Identify global phosphorylation changes in immune cells (e.g., neutrophils, macrophages) upon treatment with GSK2190915. | Uncover novel downstream signaling nodes and pathway crosstalk affected by FLAP inhibition. thno.org |

| Transcriptomics (RNA-Seq) | Analyze changes in gene expression in tissues relevant to inflammatory diseases (e.g., lung tissue in asthma) following GSK2190915 administration. | Reveal compensatory mechanisms and broader genomic reprogramming induced by the compound. thno.org |

| Protein-Protein Interaction (PPI) Network Analysis | Construct and analyze the interaction network of FLAP (ALOX5AP) and its known partners. | Identify key protein complexes and functional modules whose stability or function might be altered by GSK2190915 binding to FLAP. researchgate.netpatsnap.com |

| Quantitative Systems Pharmacology (QSP) Modeling | Develop a mathematical model integrating the pharmacokinetics of GSK2190915 with the dynamics of the leukotriene pathway and immune cell trafficking. | Predict optimal dosing strategies and understand the link between target engagement and clinical outcomes in different patient populations. researchgate.net |

Exploration of Unconventional Biological Targets and Modalities

While GSK2190915 is characterized as a selective FLAP inhibitor, future research must rigorously explore potential unconventional or "off-target" interactions. nih.gov Comprehensive screening against large panels of receptors, enzymes, and ion channels is a critical step. For similar drug development programs, secondary pharmacology profiling against over 190 targets has been employed to ensure selectivity and identify any liabilities, such as weak interactions with transporters like the adenosine (B11128) transporter. acs.org Such broad profiling for GSK2190915 would provide a more complete picture of its biological activity.

Phenotypic screening offers a complementary, unbiased approach. Instead of focusing on a predetermined target, this method screens for compounds that produce a desired physiological outcome in cells or organisms. While GSK2190915 was developed through a target-based approach, applying it to diverse phenotypic assays could uncover unexpected therapeutic potential. For example, the development of antagonists for LPA receptors has benefited from cell-based assays that measure functional outcomes like calcium flux or cell proliferation. nih.govacs.org A similar strategy could reveal new applications for GSK2190915 in diseases not obviously linked to leukotriene pathways.

Furthermore, investigating the compound's effect on the formation of other lipid mediators is crucial. Blocking the 5-LO/FLAP pathway could potentially shunt the arachidonic acid substrate towards other metabolic routes, such as the cyclooxygenase (COX) or 12/15-LO pathways. acs.org Comprehensive lipid mediator metabololipidomics would be essential to determine if GSK2190915 treatment leads to an accumulation or depletion of other bioactive lipids, which could have their own biological consequences. acs.org

Innovative Methodological Development in Chemical Biology Research Triggered by the Compound

The development and study of compounds like GSK2190915 can themselves trigger innovation in chemical biology methodologies. The challenges associated with studying membrane proteins like FLAP and their dynamic interactions necessitate the creation of new tools and assays.

Development of Advanced Probes: The structure of GSK2190915 can serve as a scaffold for creating more specialized chemical probes. For example, photo-affinity or clickable versions of GSK2190915 could be synthesized. These probes would allow for the irreversible labeling and subsequent identification of FLAP and any potential binding partners directly in their native cellular environment, providing a clearer understanding of the 5-LO/FLAP complex. unina.it This approach has been used to develop probes for LPA receptors, facilitating the study of their interactions and signaling. nih.gov

Novel Assay Systems: The need to accurately measure the potency and selectivity of FLAP inhibitors in a physiologically relevant context has driven the development of sophisticated cell-based and cell-free assay systems. acs.organnualreviews.org For instance, researchers have developed "smart" cell-free assays to investigate leukotriene C4 synthase activity. annualreviews.org Future work could focus on creating high-throughput assays that measure the dynamic assembly of the 5-LO/FLAP complex at the nuclear membrane, which BRP-187, another FLAP inhibitor, has been shown to disrupt. unina.it Such an assay would be invaluable for screening new chemical entities and for studying the mechanism of action of existing inhibitors like GSK2190915 in greater detail.

Q & A

Q. How should researchers design initial experiments to characterize SALOR-INT L246506-1EA’s physicochemical properties?

Begin with a factorial design to isolate variables (e.g., temperature, solvent polarity) affecting stability or reactivity. Use pre-experimental designs (e.g., pilot studies) to identify baseline conditions, followed by controlled trials with systematic variable manipulation. Include control groups to distinguish intrinsic compound behavior from environmental interference . For reproducibility, document subsampling protocols (e.g., homogenization techniques, analytical error margins) to ensure data reliability .

Q. What methodologies ensure reliable data collection when analyzing this compound’s interaction with biological systems?

Employ quasi-experimental designs with pretest-posttest frameworks to assess dose-response relationships. Use validated instruments (e.g., HPLC, mass spectrometry) calibrated against reference standards. Adhere to ethical guidelines for human/animal trials, including blinding and randomization to minimize bias . Report raw data alongside statistical summaries (mean, SD, confidence intervals) to enable independent verification .

Q. How can researchers address contradictions in published data on this compound’s catalytic activity?

Conduct a systematic literature review (SLR) to categorize discrepancies by experimental conditions (e.g., pH, catalysts). Apply meta-analysis techniques to quantify effect sizes and identify confounding variables. Replicate conflicting studies under standardized protocols, using error-propagation models to assess measurement uncertainties .

Advanced Research Questions

Q. What advanced statistical models are suitable for optimizing this compound’s synthesis yield?

Use response surface methodology (RSM) or artificial neural networks (ANNs) to model non-linear relationships between synthesis parameters (e.g., reaction time, catalyst loading). Validate models via cross-validation and sensitivity analysis. Integrate computational tools like COMSOL Multiphysics for real-time simulation of reaction kinetics .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s photodegradation pathways?

Anchor hypotheses in density functional theory (DFT) or molecular dynamics simulations to predict bond dissociation energies and intermediate species. Validate computational results with experimental spectroscopy (e.g., UV-Vis, FTIR). Align findings with established reaction mechanisms (e.g., free-radical vs. nucleophilic pathways) to refine theoretical models .

Q. What strategies resolve challenges in scaling up this compound production for academic validation?

Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) during lab-to-pilot transitions. Use design-of-experiments (DoE) to optimize batch reproducibility. Monitor intermediate products via in-situ analytics (e.g., PAT tools) to detect deviations early .

Methodological Guidance

- Data Integrity : Maintain raw datasets in accessible repositories (e.g., Zenodo) with metadata on instrumentation, calibration, and environmental controls .

- Theoretical Alignment : Explicitly link experimental outcomes to hypotheses derived from prior literature or computational predictions. For example, if this compound exhibits unexpected solubility behavior, reconcile results with Hansen solubility parameters or lattice energy calculations .

- Reproducibility : Publish detailed protocols using platforms like Protocols.io , emphasizing subsampling, error margins, and replication criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.